N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1050213-37-0
VCID: VC4357343
InChI: InChI=1S/C10H11ClFN.ClH/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7;/h1-3,7,13H,4-6H2;1H
SMILES: C1CC1NCC2=C(C=CC=C2Cl)F.Cl
Molecular Formula: C10H12Cl2FN
Molecular Weight: 236.11

N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride

CAS No.: 1050213-37-0

Cat. No.: VC4357343

Molecular Formula: C10H12Cl2FN

Molecular Weight: 236.11

* For research use only. Not for human or veterinary use.

N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride - 1050213-37-0

Specification

CAS No. 1050213-37-0
Molecular Formula C10H12Cl2FN
Molecular Weight 236.11
IUPAC Name N-[(2-chloro-6-fluorophenyl)methyl]cyclopropanamine;hydrochloride
Standard InChI InChI=1S/C10H11ClFN.ClH/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7;/h1-3,7,13H,4-6H2;1H
Standard InChI Key AMMOCVAIEAYICV-UHFFFAOYSA-N
SMILES C1CC1NCC2=C(C=CC=C2Cl)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of three primary components:

  • A cyclopropanamine core, a strained three-membered carbon ring bonded to an amine group.

  • A 2-chloro-6-fluorobenzyl group attached to the cyclopropane ring, introducing aromaticity and halogen substituents.

  • A hydrochloride salt form, enhancing solubility and stability for laboratory handling .

The IUPAC name is 1-[(2-chloro-6-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride, with the SMILES string C1CC1(N)Cc2c(F)c(Cl)cccc2.Cl .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H12Cl2FN\text{C}_{10}\text{H}_{12}\text{Cl}_2\text{FN}
Molar Mass236.11 g/mol
CAS Registry Number801206-19-9 (base compound)
Halogen SubstituentsCl (position 2), F (position 6)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(2-chloro-6-fluorobenzyl)cyclopropanamine hydrochloride involves two critical steps:

Preparation of 2-Chloro-6-fluorobenzaldehyde

A patent-published method (CN102617312A) outlines the synthesis of 2-chloro-6-fluorobenzaldehyde, a key precursor :

  • Chlorination: 2-Chloro-6-fluorotoluene undergoes radical chlorination under UV light at 180°C with phosphorus trichloride as a catalyst, yielding 2-chloro-6-fluorobenzyl chloride.

  • Hydrolysis: The benzyl chloride is hydrolyzed using water in the presence of a solid acid catalyst (SO42/Fe3O4\text{SO}_4^{2-}/\text{Fe}_3\text{O}_4) at 180°C, followed by neutralization with sodium carbonate to produce the aldehyde .

Reductive Amination

The aldehyde is reacted with cyclopropanamine under reductive conditions (e.g., sodium cyanoborohydride) to form the secondary amine, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt .

Table 2: Synthesis Optimization Parameters

ParameterOptimal Condition
Chlorination Temperature180°C
CatalystPCl3\text{PCl}_3
Hydrolysis CatalystSO42/Fe3O4\text{SO}_4^{2-}/\text{Fe}_3\text{O}_4
Reaction Yield95% (aldehyde step)

Physicochemical Properties

Stability and Reactivity

The compound is incompatible with strong oxidizing agents, as decomposition produces hazardous gases such as hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides . It is hygroscopic and requires storage in a dry, inert atmosphere to prevent degradation.

CompoundMolecular FormulaKey Differences
N-(2-Chlorobenzyl)cyclopropanamineC10H13ClN\text{C}_{10}\text{H}_{13}\text{ClN}Lacks fluorine substituent
N-(3-Fluorobenzyl)cyclopropanamineC10H12FN\text{C}_{10}\text{H}_{12}\text{FN}Fluorine at position 3

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